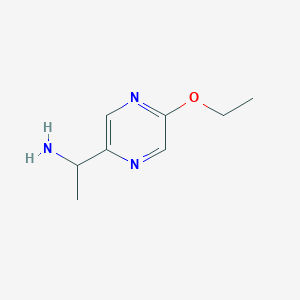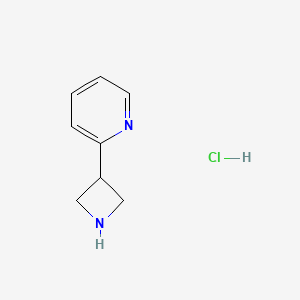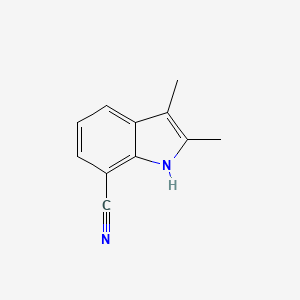
1-(5-Ethoxypyrazin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxypyrazin-2-yl)ethanamine is an organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with an ethoxy group at the 5-position and an ethanamine group at the 2-position.
Preparation Methods
The synthesis of 1-(5-Ethoxypyrazin-2-yl)ethanamine can be achieved through various synthetic routes. One common method involves the reaction of 5-ethoxypyrazine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and quality. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(5-Ethoxypyrazin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
1-(5-Ethoxypyrazin-2-yl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxypyrazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Ethoxypyrazin-2-yl)ethanamine can be compared with other pyrazine derivatives such as:
1-(Pyrazin-2-yl)ethanamine: Similar structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.
2-(1H-Pyrrol-1-yl)ethanamine: Contains a pyrrole ring instead of a pyrazine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(5-ethoxypyrazin-2-yl)ethanamine |
InChI |
InChI=1S/C8H13N3O/c1-3-12-8-5-10-7(4-11-8)6(2)9/h4-6H,3,9H2,1-2H3 |
InChI Key |
QOTNUCIXIAYZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(N=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)

![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)


![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)



![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)

![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)


